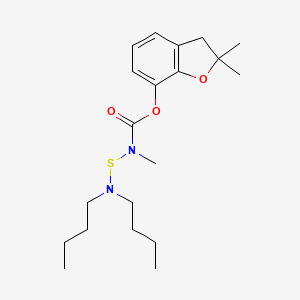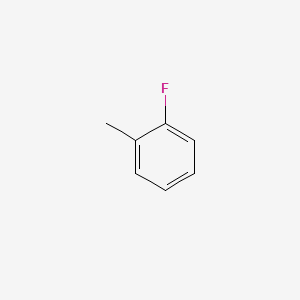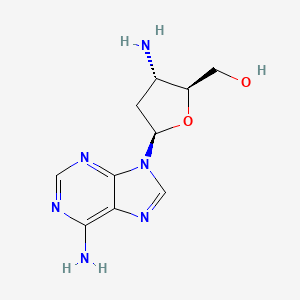
3'-氨基-2',3'-二脱氧腺苷
描述
3’-Amino-2’,3’-dideoxyadenosine: is a nucleoside analog of deoxyadenosine. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, replaced by an amino group at the 3’ position. This compound has a molecular formula of C10H14N6O2 and a molecular weight of 250.26 g/mol .
科学研究应用
Chemistry: In chemistry, 3’-Amino-2’,3’-dideoxyadenosine is used as a building block for the synthesis of various nucleoside analogs and oligonucleotides. These compounds are essential for studying nucleic acid interactions and developing new therapeutic agents .
Biology: In biological research, this compound is utilized to investigate the mechanisms of nucleic acid metabolism and the role of nucleosides in cellular processes. It serves as a tool for studying enzyme-substrate interactions and the effects of nucleoside analogs on cellular functions .
Medicine: Its ability to inhibit specific enzymes, such as reverse transcriptase, makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nucleoside-based pharmaceuticals and as a precursor for the synthesis of other bioactive molecules .
作用机制
Target of Action
The primary target of 3’-Amino-2’,3’-dideoxyadenosine is the DNA nucleotidylexotransferase enzyme in humans . This enzyme plays a crucial role in DNA replication and repair.
Mode of Action
3’-Amino-2’,3’-dideoxyadenosine interacts with its target by inhibiting the action of the DNA nucleotidylexotransferase enzyme . This inhibition disrupts the normal process of DNA replication and repair, leading to changes at the cellular level.
Biochemical Pathways
The activation of 3’-Amino-2’,3’-dideoxyadenosine in cells can occur either directly, by phosphorylation to ddAMP via the enzymes dCyd kinase or Ado kinase, or indirectly, through deamination to ddIno with consequent phosphorylation of ddIno to ddIMP and reamination to ddAMP via the purine interconverting enzymes adenylosuccinate synthetase and lyase .
Result of Action
The inhibition of DNA nucleotidylexotransferase by 3’-Amino-2’,3’-dideoxyadenosine leads to disruption in DNA replication and repair . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 3’-Amino-2’,3’-dideoxyadenosine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy can be influenced by the presence of other substances in the body that may interact with it.
生化分析
Biochemical Properties
3’-Amino-2’,3’-dideoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with several key enzymes and proteins involved in nucleic acid synthesis. One of the primary targets of 3’-Amino-2’,3’-dideoxyadenosine is the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as the human immunodeficiency virus. By incorporating into the growing DNA chain during reverse transcription, 3’-Amino-2’,3’-dideoxyadenosine acts as a chain terminator, preventing further elongation of the viral DNA .
Additionally, 3’-Amino-2’,3’-dideoxyadenosine interacts with cellular kinases, such as deoxycytidine kinase and adenosine kinase, which phosphorylate the compound to its active triphosphate form. This phosphorylation is critical for the compound’s antiviral activity, as the triphosphate form is the active inhibitor of reverse transcriptase .
Cellular Effects
3’-Amino-2’,3’-dideoxyadenosine exerts profound effects on various types of cells and cellular processes. In viral-infected cells, the compound inhibits viral replication by terminating the synthesis of viral DNA. This inhibition leads to a decrease in viral load and prevents the spread of the virus to uninfected cells .
In addition to its antiviral effects, 3’-Amino-2’,3’-dideoxyadenosine influences cellular metabolism and gene expression. The incorporation of the compound into cellular DNA can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making 3’-Amino-2’,3’-dideoxyadenosine a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of 3’-Amino-2’,3’-dideoxyadenosine involves several key steps. Upon entering the cell, the compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate form competes with natural nucleotides for incorporation into the growing DNA chain by reverse transcriptase. Once incorporated, 3’-Amino-2’,3’-dideoxyadenosine lacks the necessary hydroxyl group for further chain elongation, resulting in premature termination of DNA synthesis .
Furthermore, 3’-Amino-2’,3’-dideoxyadenosine can inhibit other enzymes involved in nucleic acid metabolism, such as adenylyl cyclase. This inhibition can lead to alterations in cellular signaling pathways and changes in gene expression, contributing to the compound’s antiviral and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-2’,3’-dideoxyadenosine can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Studies have shown that the antiviral activity of 3’-Amino-2’,3’-dideoxyadenosine can be sustained for several hours to days, depending on the experimental conditions .
Long-term exposure to 3’-Amino-2’,3’-dideoxyadenosine can lead to cumulative effects on cellular function. In vitro studies have demonstrated that prolonged treatment with the compound can result in the development of resistance in viral populations, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 3’-Amino-2’,3’-dideoxyadenosine in animal models are dose-dependent. At low doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, 3’-Amino-2’,3’-dideoxyadenosine can induce toxic effects, including hepatotoxicity and myelosuppression .
Threshold effects have been observed, where a minimum concentration of 3’-Amino-2’,3’-dideoxyadenosine is required to achieve antiviral activity. Beyond this threshold, increasing the dose does not proportionally enhance the antiviral effect but increases the risk of adverse effects .
Metabolic Pathways
3’-Amino-2’,3’-dideoxyadenosine is involved in several metabolic pathways within the cell. The compound is initially phosphorylated by deoxycytidine kinase and adenosine kinase to form its monophosphate, diphosphate, and triphosphate derivatives. These phosphorylated forms are the active inhibitors of viral reverse transcriptase .
In addition to its role in viral inhibition, 3’-Amino-2’,3’-dideoxyadenosine can be deaminated to form 2’,3’-dideoxyinosine, which retains some antiviral activity. This deamination is catalyzed by adenosine deaminase and can influence the overall efficacy of the compound .
Transport and Distribution
The transport and distribution of 3’-Amino-2’,3’-dideoxyadenosine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects. Once inside the cell, 3’-Amino-2’,3’-dideoxyadenosine is distributed throughout the cytoplasm and nucleus, allowing it to interact with its target enzymes and proteins .
The localization and accumulation of 3’-Amino-2’,3’-dideoxyadenosine can be influenced by various factors, including the expression levels of nucleoside transporters and the presence of competing nucleosides .
Subcellular Localization
3’-Amino-2’,3’-dideoxyadenosine is primarily localized in the cytoplasm and nucleus of cells. Within the nucleus, the compound can be incorporated into the DNA during replication, leading to chain termination and inhibition of viral replication. The subcellular localization of 3’-Amino-2’,3’-dideoxyadenosine is critical for its antiviral activity, as it must reach the site of viral DNA synthesis to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyadenosine can be achieved through enzymatic conversion using nucleoside phosphorylases derived from Bacillus stearothermophilus. This method allows for high-rate enzymatic conversion and high-purity purification .
Industrial Production Methods: The industrial production of 3’-Amino-2’,3’-dideoxyadenosine involves the use of biotransformation processes. These processes utilize specific enzymes to convert precursor molecules into the desired product efficiently and economically .
化学反应分析
Types of Reactions: 3’-Amino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
2’,3’-Dideoxyadenosine: This compound is similar in structure but lacks the amino group at the 3’ position.
3’-Amino-2’,3’-dideoxyinosine: This compound is an analog of 3’-Amino-2’,3’-dideoxyadenosine, with the amino group replaced by a hydroxyl group.
Uniqueness: The presence of the amino group at the 3’ position in 3’-Amino-2’,3’-dideoxyadenosine distinguishes it from other nucleoside analogs. This unique structural feature contributes to its specific biological activities and potential therapeutic applications .
属性
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJRASUDLEWKZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224837 | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-25-0 | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


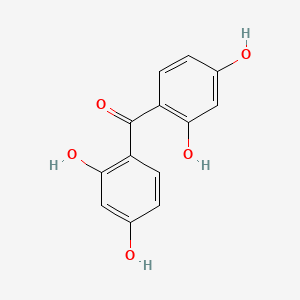

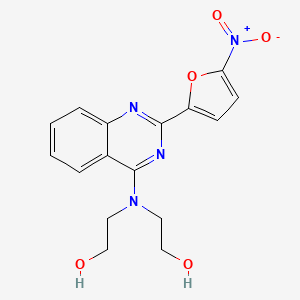
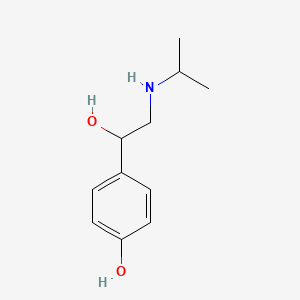

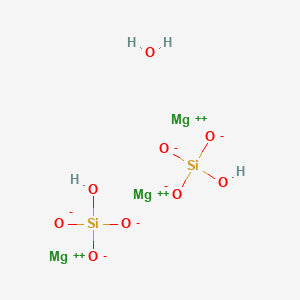

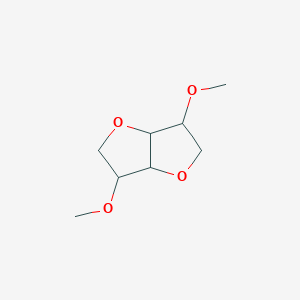
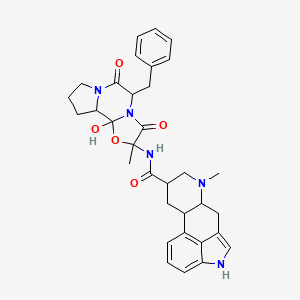
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)

